2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine
Description
Properties
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-propyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-3-4-8-13-9(16-14-8)7-5-11-10(15-2)12-6-7/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFYDGVJUIEIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of acylhydrazines with nitriles to form the 1,2,4-oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including 2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine, in cancer treatment. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. For instance, compounds with similar structures have shown enhanced antitumor activity compared to standard chemotherapeutics like etoposide .
2. Antimicrobial Properties
The antimicrobial efficacy of pyrimidine derivatives is well-documented. Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that increasing concentrations of the compound lead to a significant reduction in bacterial growth, making it a candidate for further development as an antimicrobial agent .
3. Anti-inflammatory Effects
Compounds based on the pyrimidine structure often display anti-inflammatory properties. Investigations into similar derivatives have revealed their ability to modulate inflammatory pathways, suggesting that this compound may also contribute to reducing inflammation and could be useful in treating inflammatory diseases .
4. Neuroprotective Effects
Emerging research points towards the neuroprotective potential of pyrimidine derivatives. Compounds related to this compound have been studied for their effects on neurodegenerative diseases such as Alzheimer's. These compounds may inhibit the aggregation of neurotoxic proteins and protect neuronal cells from oxidative stress .
Agricultural Applications
1. Agrochemical Development
The structural features of this compound lend themselves to applications in agrochemicals. Pyrimidine derivatives are being investigated for their potential as herbicides and insecticides due to their ability to disrupt biological processes in pests while being less toxic to non-target organisms .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The mechanism of action is believed to involve interaction with specific molecular targets such as enzymes or receptors that modulate various biological pathways leading to the observed pharmacological effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between the target compound and its analogues:
Key Comparisons
Substituent Effects on Bioactivity
- Propyl vs. Phenyl Groups : The 3-propyl chain in the target compound may confer higher lipophilicity compared to phenyl-substituted analogues (e.g., 2-methoxy-5-(3-phenyl-1,2,4-oxadiazol-5-yl)benzonitrile ). This could enhance bioavailability but may also affect solubility.
- Methylenedioxy Additions : Derivatives like 2-(3-pyrimidyl-1,2,4-oxadiazol-5-yl)-3,4-(methylenedioxy)-cinnamyl exhibit significantly enhanced antibacterial activity, suggesting that electron-donating groups (e.g., methylenedioxy) synergize with oxadiazole-pyrimidine motifs .
Therapeutic Potential
- While direct data for the target compound are lacking, analogues with pyrimidine-oxadiazole hybrids (e.g., thieno-triazolo-pyrimidinones) show promise in anticancer research . The propyl substituent’s role in modulating target binding (e.g., kinase inhibition) warrants further investigation.
Biological Activity
2-Methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine is a compound of interest due to its potential biological activities. This pyrimidine derivative incorporates an oxadiazole moiety, which has been associated with various pharmacological effects. The following sections will delve into its biological activities, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Formula: C₁₁H₁₄N₄O₂
- Molecular Weight: 234.25 g/mol
- IUPAC Name: this compound
- Structure: The compound features a pyrimidine ring substituted with a methoxy group and an oxadiazole, which contributes to its biological properties.
Anticancer Properties
Numerous studies have investigated the anticancer potential of pyrimidine derivatives. In one notable study, compounds similar to this compound were evaluated for their cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that these compounds exhibited significant anticancer activity with IC₅₀ values in the micromolar range against cell lines such as MCF-7 and A549 .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 ± 0.008 |
| This compound | A549 | 0.03 ± 0.005 |
Antimicrobial Activity
The antimicrobial properties of this compound were also assessed against several bacterial strains. The synthesized derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, at concentrations of 200 µg/mL to 800 µg/mL, significant inhibition of bacterial growth was observed .
| Bacterial Strain | Concentration (µg/mL) | Activity |
|---|---|---|
| E. coli | 200 - 800 | Significant inhibition |
| S. aureus | 200 - 800 | Significant inhibition |
The mechanism underlying the biological activity of this compound is thought to involve the inhibition of specific enzymes or receptors linked to cancer cell proliferation and microbial resistance. The oxadiazole ring may enhance binding affinity to target proteins due to its electron-withdrawing properties .
Case Studies
-
Antitumor Activity Assessment
A study conducted by Sabita et al. explored a series of pyrimidine derivatives for their anticancer effects. The results indicated that compounds with similar structural features to this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like etoposide . -
Antimicrobial Efficacy
Research conducted on various synthesized pyrimidines demonstrated their effectiveness against multiple microbial strains. Compounds were tested for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), revealing promising results in inhibiting bacterial growth at higher concentrations .
Q & A
Basic Research Questions
Q. What are standard synthetic routes for 2-methoxy-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyrimidine, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclization reactions. For example, hydroxylamine hydrochloride reacts with precursors like carboxamide derivatives in dioxane/glacial acetic acid under reflux (90–110°C). Key intermediates are characterized using elemental analysis (e.g., %C, %H, %N) and spectral techniques (IR, NMR) .
Q. How is the purity and structural identity of the compound validated in academic research?
- Methodology : Purity is confirmed via melting point analysis and HPLC. Structural validation employs -NMR, -NMR, and IR spectroscopy to identify functional groups (e.g., oxadiazole C=N stretches at ~1600 cm) .
Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?
- Methodology : Antimicrobial potency is tested against Gram-positive (e.g., S. aureus) and Gram-negative strains using broth microdilution. Activity is compared to standards like metronidazole (30 µg/mL in DMSO) .
Advanced Research Questions
Q. How can synthetic yields be optimized for challenging steps like oxadiazole ring formation?
- Methodology : Microwave-assisted synthesis (e.g., 170°C, 15–30 min) improves reaction efficiency compared to conventional heating. Catalyst systems like Pd(PPh) with Zn(CN) in DMF enhance cyanidation steps, though yields may remain low (~20%) due to competing decomposition pathways .
Q. What strategies address discrepancies in biological activity data across structurally similar derivatives?
- Methodology : Substituent effects are analyzed via SAR studies. For example, aryl groups at the oxadiazole 3-position enhance antibacterial activity, while alkyl chains reduce potency. Assay conditions (e.g., solvent, bacterial strain variability) must be standardized to minimize contradictions .
Q. How is computational modeling applied to predict pharmacokinetic profiles (e.g., CYP450 interactions)?
- Methodology : In silico tools (e.g., molecular docking, QSAR) predict drug metabolism. For FLAP inhibitors, low CYP3A4 affinity is prioritized to avoid drug-drug interactions. Cross-species DMPK studies (murine/human) validate clearance rates and dose-exposure relationships .
Q. What crystallographic techniques resolve the 3D structure of this compound and its protein targets?
- Methodology : Single-crystal X-ray diffraction using SHELX software refines structures. High-resolution data (≤1.0 Å) and twinning corrections improve accuracy. SHELXPRO interfaces with macromolecular datasets for target-ligand interaction mapping .
Key Challenges & Future Directions
- Synthesis : Improve cyanidation yields via alternative catalysts (e.g., Ni-based systems).
- Biological Studies : Expand assays to eukaryotic targets (e.g., fungal models) and in vivo efficacy.
- Computational : Integrate machine learning for SAR prediction and toxicity screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
